molecular formula C14H11NO2S B3008399 methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate CAS No. 80066-96-2

methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B3008399
CAS No.: 80066-96-2
M. Wt: 257.31
InChI Key: PYHLVVUFCLPJGY-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate (CAS: 74772-16-0) is a heterocyclic compound featuring a benzothiophene core substituted with a pyrrole moiety at the 3-position and a methyl ester group at the 2-position. Its molecular formula is C₁₄H₁₁NO₂S, with a molecular weight of 265.31 g/mol . This compound is commercially available as a high-purity building block (≥97%) and is utilized in pharmaceutical and materials science research due to its structural versatility.

Properties

IUPAC Name

methyl 3-pyrrol-1-yl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHLVVUFCLPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves the condensation of a suitable pyrrole derivative with a benzothiophene carboxylate precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, including enzymes and receptors.

  • Pharmacological Properties : Preliminary studies suggest that methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate may exhibit anti-inflammatory and analgesic effects, making it a candidate for developing new therapeutic agents targeting pain and inflammation pathways .
  • Mechanism of Action : The compound may act by modulating specific receptor activities or enzyme functions, potentially through π-π stacking interactions facilitated by the aromatic rings present in its structure.

Materials Science

In materials science, this compound is being explored for its electronic properties :

  • Organic Semiconductors : Due to its unique electronic structure, this compound shows promise as a building block for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
  • Photovoltaic Applications : Research indicates that compounds with similar structures can enhance charge transport properties in solar cells, potentially improving their efficiency .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry evaluated several pyrrole derivatives, including this compound, for their efficacy as calcium channel blockers. The results indicated that modifications to the pyrrole ring significantly influenced biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Case Study 2: Material Synthesis

Research conducted on the synthesis of new pyrrole derivatives demonstrated that this compound could serve as an effective precursor for developing novel organic materials. The study highlighted its role in forming complex structures with desirable electronic properties, paving the way for applications in advanced material technologies .

Mechanism of Action

The mechanism of action of methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituted Benzothiophene Carboxylates with Amino/Aryl Groups

Several derivatives of methyl 1-benzothiophene-2-carboxylate have been synthesized, differing in substituents at the 3-position. Key examples include:

Compound Name Substituent at 3-position Molecular Formula Melting Point (°C) Yield (%) Key Applications/Properties
Methyl 3-[(4-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) 4-Nitrophenylamino C₁₆H₁₃N₂O₄S 139–140 60 Intermediate for nitro-group reduction to amines
Methyl 3-[(4-Hydroxyphenyl)amino]-1-benzothiophene-2-carboxylate (3m) 4-Hydroxyphenylamino C₁₆H₁₃NO₃S 166–167 50 Potential for antioxidant or kinase inhibitor applications
Methyl 3-{[4-(Acetylamino)phenyl]amino}-1-benzothiophene-2-carboxylate (3o) 4-Acetylaminophenylamino C₁₈H₁₇N₂O₃S 240–241 55 Enhanced solubility for biological assays
Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate 1H-pyrrol-1-yl C₁₄H₁₁NO₂S N/A N/A Versatile building block for materials and drug discovery

Key Observations :

  • Electronic Effects : Nitro-substituted derivatives (e.g., 3i, 3j) exhibit strong electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to the electron-rich pyrrole-substituted compound .
  • Biological Relevance: Hydroxyphenylamino derivatives (e.g., 3m) may mimic tyrosine kinase substrates, whereas the pyrrole moiety in the target compound enhances interactions with hydrophobic protein pockets .
Trifluoromethyl-Substituted Analogs

Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (MW: 339.33 g/mol) shares structural similarity but includes a trifluoromethyl group at the 5-position and an ethyl ester. Key differences:

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing blood-brain barrier penetration compared to the methyl ester analog .
  • Thermal Stability: Fluorine substituents improve thermal stability (decomposition >250°C vs. ~200°C for non-fluorinated analogs), making it suitable for high-temperature material applications .
Sulfamoyl and Halogenated Derivatives

Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 899977-35-6) replaces the pyrrole group with a sulfamoyl moiety:

  • Acidity : The sulfamoyl group (pKa ~10) introduces pH-dependent solubility, unlike the neutral pyrrole substituent .
  • Antimicrobial Activity : Sulfamoyl derivatives are potent inhibitors of dihydropteroate synthase, a target absent in pyrrole-substituted compounds .
Spectroscopic Data
  • ¹H-NMR: The pyrrole protons in the target compound resonate at δ 6.8–7.2 ppm, distinct from arylaminos (δ 7.5–8.2 ppm) in analogs .
  • IR : The ester carbonyl (C=O) stretch appears at ~1700 cm⁻¹ across all derivatives, while nitro groups in analogs show peaks at ~1520 cm⁻¹ .

Biological Activity

Methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate (C₁₄H₁₁NO₂S) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a pyrrole group and a carboxylate ester functionality. Its molecular weight is approximately 257.31 g/mol, which contributes to its chemical reactivity and potential biological interactions .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumorigenesis .
  • Antimicrobial Activity : The compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Its structural components allow for interactions with inflammatory pathways, making it a candidate for anti-inflammatory drug development .

The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as certain kinases .
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cell growth and immune responses .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
Methyl 3-amino-1-benzothiophene-2-carboxylateContains an amino group instead of a pyrroleEnhanced polar characteristics
Methyl 3-(phenylamino)-1-benzothiophene-2-carboxylateFeatures a phenyl group attached to nitrogenIncreased stability and reactivity
N,N-dimethyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxamideContains an amide instead of an esterDifferent solubility profile

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that derivatives of benzothiophene could effectively inhibit PIM kinases, which are implicated in cancer cell survival and proliferation. The findings suggested that structural modifications could enhance potency against these targets .
  • Antimicrobial Testing : In vitro assays conducted on synthesized derivatives showed significant antibacterial activity against various strains, indicating the potential for developing new antimicrobial agents from this class of compounds .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that certain derivatives could modulate cytokine production, providing insights into their therapeutic applications for inflammatory diseases .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose studies. Use Tukey’s HSD to control for Type I errors in biological replicates .

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